4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Description
4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4 It is a derivative of benzoic acid, characterized by the presence of fluorine atoms and a methoxycarbonyl group
Properties
IUPAC Name |
4-fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHNEFHALSPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691492 | |
| Record name | 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-48-0 | |
| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′,5-difluoro-, 4′-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 3-fluoro-4-methoxycarbonylbenzene.
Coupling Reaction: A coupling reaction is performed using a palladium catalyst to link the two aromatic rings.
Oxidation: The intermediate product undergoes oxidation to introduce the carboxylic acid group.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols and sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzyl alcohol.
Esterification: Esters of this compound.
Scientific Research Applications
4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methoxycarbonyl group.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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